1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-3-ylethyl)-N-(2-methoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-23-15-5-3-2-4-12(15)17-16(22)13-8-20(19-18-13)9-14(21)11-6-7-24-10-11/h2-8,10,14,21H,9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVPSOWIUHNNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using an appropriate halide precursor.
Attachment of the Thiophene Ring: The thiophene ring can be incorporated via a cross-coupling reaction, such as a Suzuki or Stille coupling.
Final Coupling with the Methoxyphenyl Group: The final step involves coupling the triazole intermediate with the methoxyphenyl group using amide bond formation techniques, such as using carbodiimide coupling reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or H₂/Pd-C (Hydrogenation with palladium on carbon) are common.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Recent studies have shown that compounds containing the 1,2,3-triazole scaffold exhibit promising antiviral properties. For instance, triazole derivatives have been reported to inhibit viral replication by targeting specific viral enzymes. The compound under discussion has shown potential against various viral strains, including those resistant to existing antiviral drugs .
Anticancer Properties
Triazole derivatives are increasingly recognized for their anticancer activities. They can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression and promoting cell death pathways. Preliminary data suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives are also noteworthy. These compounds may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. Studies have indicated that similar triazoles can selectively inhibit COX-1 over COX-2, potentially leading to fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 1: Antiviral Efficacy
A study published in MDPI demonstrated that triazole derivatives exhibited significant antiviral activity against HIV reverse transcriptase, with IC50 values indicating strong inhibition at low concentrations . The specific compound showed comparable efficacy to existing antiviral agents.
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response in cell viability assays . Further research is needed to elucidate the precise mechanisms involved.
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The thiophene and methoxyphenyl groups contribute to the compound’s overall hydrophobicity and electronic properties, influencing its interaction with cellular membranes and proteins.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : Hydroxyethyl linkers require careful protection-deprotection strategies to avoid side reactions, as seen in discontinued analogs like the cyclopropylmethyl derivative .
- Structure-Activity Relationships (SAR) : The 2-methoxyphenyl group’s electron-donating methoxy substituent may enhance binding to serotonin or dopamine receptors, as observed in related CNS-active compounds .
- Potential Applications: The compound’s structural hybrid of Rufinamide-like triazole cores and thiophene-based motifs positions it as a candidate for antiepileptic or antimicrobial drug development .
Biological Activity
The compound 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, a carboxamide group, and a thiophene moiety. Its chemical formula is CHNOS. The presence of these functional groups contributes to its biological activity, particularly in interactions with various biological targets.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of triazole derivatives. For instance, compounds similar to this compound have shown promise against non-small-cell lung cancer (NSCLC). In vitro assays demonstrated that certain triazole hybrids exhibited significant cytotoxic effects on H460 cells while showing reduced efficacy against H1299 cells .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors. For example, triazoles are known to interact with glycine transporters (GlyT), which are implicated in various neurological conditions. In a study assessing the inhibitory activity on GlyT1, related compounds demonstrated half-maximal inhibitory concentrations (IC) in the low micromolar range, indicating their potential as therapeutic agents for conditions like schizophrenia .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been investigated. A recent report indicated that certain 1,2,3-triazole hybrids possess significant antibacterial activity against E. coli, with minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL . This suggests that the compound may be effective in treating bacterial infections.
Study on Antitumor Efficacy
In a study conducted by researchers at Hainan Medical University, several triazole-based compounds were synthesized and evaluated for their anticancer activities. Among these, one compound demonstrated notable efficacy against NSCLC cell lines (H460), showcasing its potential as a lead candidate for further development .
GlyT Inhibition Study
Another significant study involved the evaluation of triazole derivatives for their ability to inhibit glycine transporters. The results indicated that the tested compounds could effectively reduce glycine uptake in HEK293 cells expressing GlyT1, underscoring their potential role in managing neurological disorders .
Table 1: Biological Activities of Related Triazole Compounds
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction efficiency be validated?
The synthesis of this triazole-carboxamide derivative likely involves multi-step reactions, including cycloaddition for triazole formation and coupling reactions for carboxamide functionalization. Key steps include:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, using thiophene-3-yl ethyl azide and a terminal alkyne precursor. Reaction conditions (e.g., Cu(I) catalysts in ethanol or DMF) should be optimized to minimize side products .
- Purification : Column chromatography (e.g., silica gel with gradient elution of dichloromethane/methanol) or recrystallization (e.g., ethanol/water mixtures) to isolate the product, as demonstrated in analogous thiophene-carboxamide syntheses .
- Validation : Monitor reaction progress via TLC or HPLC. Validate efficiency using yield calculations (>60% target) and spectroscopic consistency (e.g., IR carbonyl peaks at ~1650–1700 cm⁻¹ and ^1H NMR signals for methoxyphenyl protons at δ 3.8–4.0 ppm) .
Basic: How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- ^1H NMR : Key signals include:
- Thiophene protons: δ 6.8–7.5 ppm (multiplet for thiophene-3-yl substituents).
- Methoxyphenyl group: δ 3.8–3.9 ppm (singlet for -OCH₃) and aromatic protons at δ 6.6–7.3 ppm.
- Hydroxyethyl moiety: δ 4.5–5.0 ppm (-OH, broad) and δ 3.6–4.2 ppm (-CH₂-OH).
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1680 cm⁻¹) and triazole C-N stretches (~1500 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities .
Advanced: How can computational methods aid in predicting the reactivity of intermediates during synthesis?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. For example, simulate the CuAAC mechanism to identify rate-limiting steps and optimize catalyst loading .
- Solvent Effects : Employ COSMO-RS or implicit solvent models to predict solvent polarity impacts on reaction yields. Ethanol or DMF may stabilize polar intermediates .
- Machine Learning : Train models on analogous triazole syntheses to predict optimal reaction conditions (e.g., temperature, catalyst ratio) and reduce trial-and-error experimentation .
Advanced: What strategies resolve contradictions between theoretical and experimental spectroscopic data?
- Tautomerism Analysis : Investigate keto-enol tautomerism in the carboxamide group using variable-temperature NMR or DFT calculations. For example, unexpected ^13C NMR shifts may arise from hydrogen bonding in DMSO .
- Crystal Packing Effects : Compare experimental solid-state IR data with gas-phase computational results. Discrepancies in C=O stretches may indicate intermolecular interactions (e.g., X-ray crystallography via SHELX software ).
- Dynamic Effects : Use 2D NMR (e.g., NOESY) to detect conformational flexibility in the hydroxyethyl chain, which may explain splitting patterns in ^1H NMR .
Advanced: What in vitro assays evaluate the biological activity of this compound?
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. Triazole-carboxamides often exhibit chelation properties that modulate active sites .
- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HeLa or HEK293), correlating with cytotoxicity (MTT assay) or anti-inflammatory activity (NF-κB inhibition) .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation, supported by HPLC-MS metabolite profiling .
Advanced: How can researchers design experiments to analyze regioselectivity in triazole formation?
- Isotopic Labeling : Synthesize deuterated alkynes/azides to track regioselectivity via ^2H NMR. Compare experimental ratios of 1,4- vs. 1,5-triazole isomers with DFT-predicted outcomes .
- Competition Experiments : React equimolar azides with varying electronic profiles (e.g., electron-rich vs. electron-deficient) under standardized conditions. Analyze product distribution via GC-MS .
Advanced: What mechanistic studies elucidate the role of the thiophene moiety in biological activity?
- Structure-Activity Relationship (SAR) : Synthesize analogs with thiophene replaced by furan or phenyl rings. Compare IC₅₀ values in target assays to determine π-π stacking or sulfur-mediated interactions .
- Molecular Docking : Simulate ligand-receptor binding (e.g., using AutoDock Vina) to identify key interactions between the thiophene sulfur and hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
